molecular formula C10H14Cl2O B14581272 (1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one CAS No. 61286-84-8

(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one

Cat. No.: B14581272
CAS No.: 61286-84-8
M. Wt: 221.12 g/mol
InChI Key: WSCADNLJOFNUCZ-RNFRBKRXSA-N
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Description

(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which (1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one include other bicyclic compounds with similar structural features, such as:

  • 8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-ol
  • 8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-amine

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of chlorine atoms, which impart unique reactivity and properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.

Properties

CAS No.

61286-84-8

Molecular Formula

C10H14Cl2O

Molecular Weight

221.12 g/mol

IUPAC Name

(1R,6R)-8,8-dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C10H14Cl2O/c1-9(2)5-3-4-6-7(9)10(11,12)8(6)13/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

WSCADNLJOFNUCZ-RNFRBKRXSA-N

Isomeric SMILES

CC1(CCC[C@@H]2[C@H]1C(C2=O)(Cl)Cl)C

Canonical SMILES

CC1(CCCC2C1C(C2=O)(Cl)Cl)C

Origin of Product

United States

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